Journal Name:Pharmaceutical Chemistry Journal
Journal ISSN:0091-150X
IF:1.063
Journal Website:http://link.springer.com/journal/11094
Year of Origin:1967
Publisher:Springer New York
Number of Articles Per Year:200
Publishing Cycle:Monthly
OA or Not:Not
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-03-02 , DOI:
10.2174/1570178620666230214100138
Firstly, 2-amino aromatic ketones were synthesized by o-acylation ofp-substituted anilines with nitrile under Sugasawa conditions, and the yield was up to 90.1%. Then, 4-pyridinylquinoline derivatives were synthesized by Friedlander reaction with α-methylene ketones, and the yield was up to 81.9%. The structures of five 2-amino aromatic ketones and eighteen substituted quinolines were characterized by MS, 1H NMR, and 13C NMR. The structures were further confirmed by single crystal X-ray diffraction, which was consistent with the expected structures. Analyzing the crystal structure, it was found that compounds 4j and 4q crystallized in the monoclinic with the P21/n space group, respectively. Compounds 2c, 2d, 2e, and 4n crystallized in the triclinic with the P-1 space group, respectively. Of which compound 4n crystallized in the triclinic space group P-1 with two crystallographically independent but chemically equivalent molecules in the asymmetric unit. The two independent molecules were found to possess different orientations of the chlorine, methyl, pyridyl, and acetyl groups relative to the core (quinoline) two-ring system. This work provides a simple, straightforward synthetic protocol for preparing 4-pyridinylquinoline derivatives.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-03-31 , DOI:
10.2174/1570178620666230221101758
A coordination polymer Zr-CIA was developed and employed as a stable and effective catalyst for the alkylation of amines with alcohols or benzyl amines. The Zr-CIA as a new coordination polymer was prepared from 1-(carboxymethyl)-1H-indole-3-carboxylic acid and ZrCl4 through a simple and effective solvothermal method and characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), powder X-ray diffraction (XRD), fourier transform infrared (FT-IR), nitrogen adsorption-desorption and X-ray photoelectronic spectroscopy (XPS). The polymer exhibited not only high catalytic activity for the alkylation reaction, but also good reusability in more than five cycles. Meanwhile, mechanistic investigations were carried out to study these reactions.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-12 , DOI:
10.2174/1570178620666230331083411
The main purpose of the present study is to check the therapeutic role of Amaranth squalene against skin cancer by performing docking studies with TGF-β, MIA and Raf which are important target proteins of signal transduction pathways leading to skin cancer development in human beings. In accordance with the World Health Organization, one of the leading causes of death worldwide is cancer. Discovering alternative, economical, and effective cancer treatment options is essential due to the high cost of the currently existing cancer therapies and other treatment-related constraints. Grains of Amaranth, a nutritionally important pseudocereal, are rich in squalene which possess important pharmacological properties. Due to the presence of squalene, Amaranth grain can be used as food based therapy for many dreadful diseases including cancer. Melanoma type of skin cancer is a serious form of skin cancer which is responsible for high mortality rate world wide. At present, Vemurafenib, which binds Braf and commonly used as drug for treatment of skin cancer has various adverse effects. Therefore, in the current investigation, the interaction of squalene a terpenoid compound from Amaranth, with proteins of skin cancer signalling pathway such as TGF-beta, Braf, and M.I.A was studied through molecular docking conducted by using Autodock vina software. To check the therapeutic role of Amaranth squalene against skin cancer by performing docking studies with TGF-β, MIA and Raf which are important target proteins of signal transduction pathway leading to skin cancer development in human beings. The 3D crystal structures of the proteins examined in this investigation were queried from The Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) Web server (https:// www. rcsb. org/). For the present study, three proteins were taken, TGF-Beta (PDB ID:3tzm. MIA (PDB ID: 5ixb, BRAF (PDB ID:5jrq. The structure of squalene was taken from the PubChem database and was converted from .sdf format to .pdb format using Open- Babel. pkCSM (http:// structure. bioc.cam. ac.uk/pkcsm) along with SwissADME (http:// www. swiss adme.ch/ index. php) websites were used for Drug-likeliness properties of the compound. Anticancerous behaviour of Squalene was predicted with support of software PASS. Active Site of target Protein was projected by Biovia Drug Discovery Studio Visualizer 2020 (PDB ID: (TGF-β: 3tzm), (MIA: 5ixb), (BRAF: 5jrq). Protein-ligand docking studies were performed using the AutoDock v4.2.6 program. On the basis of the docking score, it was revealed that Amaranth squalene strongly interacted with Braf (5jrq) with binding energy of -14.4 followed by TGF-beta (3tzm) and MIA (5ixb) as compared to well-known drug Vemurafenib which has a binding energy of -4.9 only. Moreover, squalene ligand satisfied Lipinski’s rule of 5. Squalene may have enzyme-inhibitory action according to docking results and also be useful in in-vivo anti-cancerous screenings on model organisms. The present study demonstrated the therapeutic potential of Amaranth Squalene in the prevention of skin cancer as revealed by it’s stronger interaction with BRAF, TGF-β and MIA proteins as compared to Vemurafanib, a well-known drug used to treat skin cancer. The studies paved the way for Squalene to have a potential drug. Since Amaranth grains possess are enriched with squalene, the nutraceuticals/ food prepared from them has high prospectus to be used as a food based therapy for skin cancer treatment.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-02-15 , DOI:
10.2174/1570178620666230118111018
In this study, the interaction of Melphalan, which is an anti-cancer medicine, with Singlewall carbon nanotubes (SWCNTs) and Boron nitride nanotubes (BNNTs), was investigated. Calculations were performed by using two methods of quantum mechanics and molecular mechanics. Thermodynamic parameters and Frontier Molecular Orbitals (FMOs) of the title compounds were evaluated by using the Density Functional Theory (DFT) calculations. The Quantum Mechanics calculations proved that BNNTs are more suitable carriers for Melphalan. Moreover, the interaction of Melphalan with SWCNTs and BNNTs at different temperatures was evaluated by Monte Carlo calculations. The MM+ force field was chosen as the most efficient field, and the HCl solvent has the lowest amount of energy and proven to be the most stable solvent for the simulation. The most significant finding obtained from this study is that the results of all types of calculations are in line with each other regarding both thermodynamic properties and conformers.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-15 , DOI:
10.2174/1570178620666230502160603
Specific recognition at trace quantity levels of metal ions without using the costly analytical instrument and a tedious sample preparation method is an extensive concern for environmental monitoring and mitigation. Mercury(II) (Hg2+) has acute toxicity. The development of ion-selective fluorescence sensors for the selective detection of Hg2+ is an essential task to accomplish. The aim of this study is to detect Hg2+ in an aqueous medium. A fluorescence sensor (DP) based on Schiff base was designed and utilized to detect Hg2+. Scanning electron microscope (SEM), Fourier transformed Infrared (FT-IR), X-ray powder diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) were used to learn the sensing mechanism between sensor DP and Hg2+ cations. When Hg2+ ions were added to the sensor DP, it showed a dramatic fluorescent “turn-on” response for Hg2+ in dimethylformamide (DMF) solution. And the detection limit (LOD) of DP for Hg2+ in aqueous media (1.0 mol L-1) was 2.23 × 10-8 mol L-1. In summary, an aminoantipyrine-containing Schiff base fluorescent chemosensor for extraordinary recognition of Mercury(II) was designed and synthesized via a simple one-step pathway and led to intermolecular self-assembly through π-π stacking interactions. And the sensor DP could fluorescently “turn on” when the Hg2+ cation was added. The limitation of Hg2+ was 2.23×10-8 M, which indicated that the sensor DP could be useful as a highly selective and sensitive sensor for detecting Hg2+ ions in an aqueous medium by the strong interaction with DP. Notably, the sensor DP was used as a fluorescent display material with satisfactory results.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-05 , DOI:
10.2174/1570178620666230418093820
Various catalytic and non-catalytic organic transformations are carried out in glycerol media with superior efficiency over commonly employed organic solvents. The success of glycerol as a green media is due to its exceptional H-bonding properties, which result in enhanced reactivity in many organic transformations. In addition, its highly polar nature and non-toxic properties, recyclability, large availability as an organic waste from the biodiesel industry, high boiling point, low vapor pressure and low price further extend the scope of this solvent as green media. In this review, we present the potential use of glycerol as a green solvent in many organic transformations in two sections: cyclization reactions and miscellaneous reactions.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-07-14 , DOI:
10.2174/1570178620666230713154616
: Chalcones are important scaffolds in the field of medicinal chemistry due to the presence of α,β-unsaturated ketone functionality. They are usually synthesized by reacting an aldehyde with acetophenone in the presence of acid or base using the Claisen-Schmidt condensation reaction. Numerous chalcone derivatives have been developed due to the simplicity of their synthesis, and they have intriguing biological activity that has clinical implications for a range of disorders. The review article discusses the advancements made since 2005 for the synthesis of chalcones derivatives using environmentally friendly methods such as the use of green catalysts and solvents, ultrasonic radiation, microwave energy, and methodologies involving grinding in the absence of solvents.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-23 , DOI:
10.2174/1570178620666230622152510
Introduction: In this work, we have successfully synthesized four types of ionic liquid-mediated Pd nanocatalysts and performed the physiochemical analysis of the developed Pd-based nanocatalysts using a transmission electron microscope (TEM), X-Ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), and atomic absorption spectroscopy (AAS) analysis. Method: The well-dispersed and fine Pd nanoparticles were recorded in the ILPdNPs-4 catalytic system. We used this catalytic system to reduce a series of aliphatic and aromatic compounds with nitro groups and developed various biologically active amine molecules. In the continuation of the same, we also reduced nitrolactone, which is considered one of the important starting materials for the synthesis of renin inhibitor aliskiren (Tekturna®, and worldwide as Rasilez®). Result: We also completed the catalyst stability test and recycled the ILPdNPs-4 catalytic system for up to eight runs. Conclusion: No sign of metal leaching, Pd black formation, and agglomeration was recorded during recycling runs.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-04-11 , DOI:
10.2174/1570178620666230222100449
Microwaves have been used to produce a practical, high-yielding, and scalable synthesis method for producing disubstituted 2H-indazoles. With this technique, a large class of 2H-indazoles can be effectively produced from substituted 2-bromobenzaldehyde, aromatic amine and NaN3 using [Cu(phen)(PPh3)2]NO3 as catalysts. With outstanding purity and yields, the current one-pot synthetic sequence enables the addition of two structural diversity points to broaden the chemical space.
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-03-16 , DOI:
10.2174/1570178620666230217111458
A convenient, efficient method for synthesising indole-3-substituted-2-benzimidazoles and benzothiazoles was carried out using N-arylation followed by condensation-oxidation protocol. Narylation of 1H-indole-3-carbaldehyde was carried out via CuI/DMED to yield 1-(3-((tertbutylsulfonyl) methyl)phenyl)-1H-indole-3-carbaldehyde. Condensation using various o-phenylenediamines in the presence of CAN/DMF as oxidant furnished the desired 2-(1-(3-((tert-butylsulfonyl) methyl)phenyl)-1H-indol-3-yl)-1H-benzo[d]imidazole. In addition to simple o-phenylenediamines, 1,2-arylenediamines substituted with withdrawing and donating groups, heterocyclic-2,3-phenylene diamines are well tolerated and give good yields of up to 74% yield. As simple reaction between ophenylenediamines and 1H-substituted indole-3-carboxyaldehyde give indole-3-substituted-2- benzimidazoles with moderate to good yields. These novel indole-derived benzimidazoles and benzothiazoles have shown their efficacy as anti-cancer agents with various cancer K-562, MDA-MB231, colon-205 cell lines.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | CHEMISTRY, MEDICINAL 药物化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.60 | 22 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.springer.com/biomed/pharmacology+%26+toxicology/journal/11094